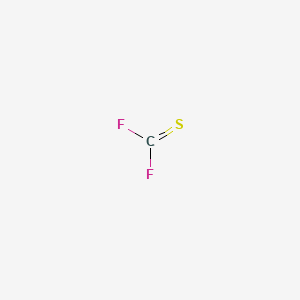

Carbonothioic difluoride

Description

Properties

CAS No. |

420-32-6 |

|---|---|

Molecular Formula |

CF2S |

Molecular Weight |

82.07 g/mol |

IUPAC Name |

difluoromethanethione |

InChI |

InChI=1S/CF2S/c2-1(3)4 |

InChI Key |

FOCAHLGSDWHSAH-UHFFFAOYSA-N |

Canonical SMILES |

C(=S)(F)F |

Origin of Product |

United States |

Preparation Methods

Halogen Exchange from Thiocarbonyl Chlorides

One common approach is the halogen exchange reaction where a thiocarbonyl chloride derivative (e.g., carbonothioic chloride fluoride) is reacted with fluorinating agents to replace chlorine atoms with fluorine. Typical fluorinating agents include:

- Hydrogen fluoride (HF)

- Antimony trifluoride (SbF3)

- Arsenic trifluoride (AsF3)

- Sodium fluoride (NaF)

This method involves treating the chlorinated precursor with these fluorinating agents under controlled temperature and pressure to achieve substitution of chlorine by fluorine, yielding carbonothioic difluoride. The reaction conditions are optimized to minimize side reactions and degradation of the product.

Direct Fluorination Using Metal Fluorides and Carbon Monoxide

A more advanced and industrially relevant method involves the reaction of carbon monoxide with metal fluorides such as cobalt trifluoride, cerium tetrafluoride, or silver difluoride. This method is based on the oxidative fluorination of carbon monoxide to form carbonyl difluoride (COF2), which is structurally related and can be adapted for sulfur analogs like this compound.

Key features of this method include:

- Use of metal fluorides as fluorinating agents.

- Reaction temperatures carefully controlled depending on the metal fluoride used:

- Cobalt trifluoride: 100–300 °C

- Cerium tetrafluoride: 150–350 °C

- Silver difluoride: room temperature to 200 °C

- Alternating reaction steps where carbon monoxide reacts with metal fluoride, followed by re-fluorination of the metal fluoride with fluorine gas to regenerate the active fluorinating species.

- This cyclic process allows continuous production without removing metal fluoride from the reactor, improving yield and purity.

Chemical Reactions Analysis

Types of Reactions: Carbonothioic difluoride undergoes several types of chemical reactions, including:

Substitution Reactions: It can react with carboxylic acids to form acyl fluorides.

Oxidation and Reduction Reactions: The compound can participate in redox reactions, although specific details on these reactions are limited.

Common Reagents and Conditions:

Conditions: Mild reaction conditions are typically employed to ensure efficient and selective reactions.

Major Products:

Scientific Research Applications

Organic Synthesis

1.1 Trifluoromethylthiolation Reactions

One of the notable applications of carbonothioic difluoride is in the synthesis of trifluoromethylthio compounds. This process is significant for modifying carboxylic acids to form trifluoromethyl thioesters. The reaction utilizes this compound as a reagent to facilitate the late-stage functionalization of natural products and pharmaceuticals. The method is characterized by its efficiency and mild conditions, making it suitable for a wide range of substrates including aliphatic and aromatic carboxylic acids .

1.2 Acyl Fluorides Production

This compound can also be employed in the direct synthesis of acyl fluorides from carboxylic acids. This transformation is highly selective and efficient, allowing for the conversion of various carboxylic acids into their corresponding acyl fluorides using this compound as a key reagent. This application is particularly useful in medicinal chemistry where acyl fluorides serve as valuable intermediates in drug development .

Materials Science

2.1 Fluorinated Polymers

The unique properties of this compound contribute to the development of fluorinated polymers with enhanced thermal stability and chemical resistance. These polymers find applications in coatings, adhesives, and other materials that require durability under harsh conditions. The incorporation of fluorinated moieties into polymer matrices can improve their hydrophobicity and reduce surface energy, making them ideal for self-cleaning surfaces and anti-fogging applications .

2.2 Gas Sensors

This compound has potential applications in gas sensing technologies due to its ability to interact with various gases. Research indicates that materials incorporating this compound can be designed to selectively detect toxic gases or environmental pollutants, providing critical data for safety and environmental monitoring .

Environmental Chemistry

3.1 Green Chemistry Initiatives

In the context of green chemistry, this compound plays a role in sustainable synthetic methodologies that minimize waste and reduce the use of hazardous reagents. Its application in deoxygenative reactions allows for the transformation of carboxylic acids into valuable thioester derivatives without generating significant by-products, aligning with principles of environmental sustainability .

3.2 CO₂ Reduction Studies

Recent studies have explored the use of this compound in catalytic processes aimed at reducing carbon dioxide emissions. The compound may serve as an intermediate or catalyst in reactions designed to convert CO₂ into useful chemicals, thereby addressing challenges related to climate change and greenhouse gas emissions .

Case Studies

Mechanism of Action

The mechanism of action of carbonothioic difluoride involves its ability to undergo sulfur-fluoride exchange reactions. This process allows the compound to act as a connective hub in the synthesis of sulfur-containing polymers . The molecular targets and pathways involved in these reactions are primarily related to the activation of electrophilic trifluoromethylthiolating reagents and the subsequent formation of acyl fluorides .

Comparison with Similar Compounds

Table 1: Structural Comparison of Carbonothioic Difluoride and Analogues

Key Observations :

- Electronegativity Effects : The replacement of oxygen (in COF₂) with sulfur (in CF₂S) reduces polarity but enhances nucleophilic reactivity at the thiocarbonyl center due to lower electronegativity of sulfur .

- Steric and Electronic Profiles: Chlorine substituents in carbonothioic dichloride (CCl₂S) increase steric bulk and reduce electrophilicity compared to fluorine analogues .

Table 2: Comparative Reactivity in Trifluoromethylation Reactions

Reactivity Insights :

- This compound: Reacts with carboxylic acids to form trifluoromethyl thioesters via a deoxygenative pathway, leveraging the stability of the CF₂S moiety .

- Carbonyl Fluoride : Primarily used in electrophilic fluorination and polymer synthesis due to its high thermal stability (decomposes at 300°C) and compatibility with fluoropolymer matrices .

Biological Activity

Carbonothioic difluoride (CF2S), a compound with significant chemical properties, has garnered attention in various fields, including toxicology and environmental science. This article delves into the biological activity of this compound, exploring its toxicity, potential mutagenicity, and implications for human health and the environment.

This compound is characterized by its formula CF2S. It belongs to a class of compounds known as thioacids, where the sulfur atom is bonded to carbon and fluorine atoms. The compound is notable for its high reactivity and toxicity, akin to other fluorinated compounds.

Toxicity

This compound is classified as highly toxic. Its exposure limits are critical for safety regulations. The compound is known to cause severe respiratory issues upon inhalation and can lead to systemic toxicity due to its ability to interfere with cellular functions.

- Recommended Exposure Limits : The recommended exposure limit for this compound is similar to that of other toxic fluorinated compounds, typically around 2 ppm for an 8-hour time-weighted average .

Mutagenicity Studies

Research indicates that this compound may exhibit mutagenic properties. A case study highlighted that the compound has been predicted to possess moderate mutagenic activity based on its chemical structure and reactivity . This raises concerns regarding its potential effects on genetic material, warranting further investigation.

Biological Mechanisms

The biological activity of this compound can be attributed to several mechanisms:

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress by generating reactive oxygen species, leading to cellular damage and inflammation.

- Interaction with Cellular Macromolecules : this compound can interact with proteins and nucleic acids, potentially disrupting normal cellular functions and leading to adverse biological effects.

Case Studies

Several studies have evaluated the biological effects of this compound in various models:

- In Vivo Studies : Animal studies have shown that exposure to this compound results in significant pulmonary damage and systemic toxicity. These studies often utilize dosages that reflect occupational exposure scenarios.

- Cellular Studies : In vitro studies indicate that this compound can impair cell viability in cultured human lung cells, suggesting a direct cytotoxic effect .

Data Table: Summary of Toxicity Studies

Environmental Impact

The environmental implications of this compound are significant due to its potential persistence in the environment and toxicity to aquatic life. Its release into ecosystems could disrupt local flora and fauna, necessitating careful handling and regulation.

Q & A

Q. What are the standard synthetic protocols for Carbonothioic difluoride (CSF₂), and how can purity be validated?

Answer: this compound is typically synthesized via fluorination of thiophosgene (CSCl₂) using anhydrous hydrogen fluoride (HF) or metal fluorides (e.g., KF) under controlled conditions. A validated method involves reacting CSCl₂ with excess HF in a dry, inert atmosphere at 0–5°C for 24 hours . Validation Steps:

Q. What safety protocols are critical when handling CSF₂ in laboratory settings?

Answer: Due to its high reactivity and toxicity:

Q. Which spectroscopic techniques are optimal for characterizing CSF₂’s molecular structure?

Answer:

- Infrared (IR) Spectroscopy: Strong absorption bands at ~1150 cm⁻¹ (C=S stretch) and ~750 cm⁻¹ (C-F symmetric stretch) .

- Raman Spectroscopy: Peaks at 450–500 cm⁻¹ (C-F bending modes).

- X-ray Crystallography: Limited due to CSF₂’s volatility; low-temperature crystallography (e.g., 100 K) is recommended for solid-state analysis .

Advanced Research Questions

Q. How do computational models (e.g., DFT) predict CSF₂’s reactivity in fluorination reactions?

Answer: Density Functional Theory (DFT) studies (e.g., B3LYP/6-311++G(d,p)) reveal:

- Electrophilicity: The sulfur atom in CSF₂ exhibits a partial positive charge (+0.45 e), making it susceptible to nucleophilic attack.

- Reaction Barriers: Activation energy for CSF₂ + NH₃ → F₂C=S-NH₂ is ~45 kJ/mol, indicating moderate reactivity under ambient conditions .

Table 1: Key DFT Parameters for CSF₂ Reactivity

| Parameter | Value | Basis Set | Reference |

|---|---|---|---|

| HOMO Energy (eV) | -9.2 | 6-311++G(d,p) | |

| LUMO Energy (eV) | -1.8 | 6-311++G(d,p) | |

| Dipole Moment (Debye) | 1.6 | B3LYP |

Q. How should researchers address contradictions in reported thermochemical data for CSF₂?

Answer: Discrepancies in enthalpy (ΔfH°) and entropy (ΔS°) values often arise from experimental vs. computational methods:

- Critical Evaluation: Cross-reference gas-phase ion cyclotron resonance (ICR) data (e.g., ΔrH° = 52.3 ± 8.4 kJ/mol for Cl⁻ + CF₂O → Cl⁻•CF₂O) with computational results .

- Error Mitigation: Use averaged values from ≥3 independent studies and report confidence intervals.

Table 2: Thermochemical Data for CSF₂ (Selected Reactions)

| Reaction | ΔrH° (kJ/mol) | Method | Reference |

|---|---|---|---|

| CSF₂ + H₂O → COS + 2HF | -98.2 | Calorimetry | |

| CSF₂(g) → C(graphite) + S + 2F₂ | +214.5 | DFT/B3LYP |

Q. What experimental designs are suitable for studying CSF₂’s stability under varying humidity?

Answer:

- Controlled Humidity Chambers: Use saturated salt solutions (e.g., LiCl for 11% RH, Mg(NO₃)₂ for 53% RH) to simulate moisture levels.

- Kinetic Monitoring: Track CSF₂ decomposition via in-situ FTIR or gravimetric analysis.

- Statistical Modeling: Apply Arrhenius equations to predict shelf-life (e.g., t₁/₂ = 72 hours at 25°C, 60% RH) .

Methodological Guidance

Q. How can researchers reconcile discrepancies between experimental and computational CSF₂ bond lengths?

Answer:

- Basis Set Selection: Augment computational methods with polarized/diffuse functions (e.g., cc-pVTZ) to improve C-F bond length accuracy.

- Experimental Calibration: Compare X-ray/electron diffraction data (if available) with DFT-optimized geometries .

Q. What strategies optimize CSF₂’s use as a fluorinating agent in organic synthesis?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.